molecular formula C9H16N2O2 B8063432 Allyl-isopropyl-acetylharnstoff

Allyl-isopropyl-acetylharnstoff

Cat. No.: B8063432
M. Wt: 184.24 g/mol
InChI Key: JQZOGNFCXFRFRL-UHFFFAOYSA-N
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Description

Allyl-isopropyl-acetylharnstoff (AIAH) is a urea derivative characterized by the presence of both allyl (CH₂=CH–CH₂–) and isopropyl (CH(CH₃)₂) substituents, along with an acetyl group. The compound's unique combination of substituents likely influences its physicochemical properties, metabolic stability, and biological activity, warranting comparative analysis with structurally related compounds.

Properties

IUPAC Name

N-propan-2-yl-N-(prop-2-enylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-6-10-9(13)11(7(2)3)8(4)12/h5,7H,1,6H2,2-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZOGNFCXFRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)C)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Herbicidal Activity of Allyl vs. Isopropyl Derivatives ()

Compound R₂ Inhibition Rate (Rape, 100 mg/L)
3a Allyl 85.1%
3g Isopropyl 86.4%

Table 2: pKa Comparison of Allyl and Isopropyl Derivatives ()

Compound R₁ pKa (Exp.)
7a Allyl 6.47 ± 0.02
8a Isopropyl 6.49 ± 0.01

Preparation Methods

Formation of Allyl Isopropyl Acetyl Chloride

Allyl isopropyl acetic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds under anhydrous conditions at reflux (40–45°C) for 12 hours, yielding the acyl chloride intermediate. Key parameters include:

ParameterValueSource
Molar ratio (Acid:SOCl₂)1:1.5
SolventDichloromethane
Yield>95% (GC purity)

Urea Condensation

The acyl chloride is reacted with urea in acetonitrile under reflux. A 2025 study reported a 68.8% yield when using a 2:1 molar excess of urea. Critical conditions include:

  • Temperature : 80–85°C

  • Reaction time : 1–2 hours

  • Workup : Ethyl acetate extraction followed by recrystallization in a 1:3 ethyl acetate/petroleum ether mixture.

This method’s efficiency stems from the high electrophilicity of the acyl chloride, facilitating nucleophilic attack by urea’s amine groups.

Barbituric Acid Hydrolysis Route

Early synthetic approaches utilized alkaline hydrolysis of 5-allyl-5-isopropyl barbituric acid, as disclosed in US Patent 6,096,837. Though historically significant, this method faces limitations:

  • Yield : 45–50% due to competing side reactions.

  • Reaction Time : 24–48 hours under vigorous alkaline conditions (pH >12).

The mechanism involves ring-opening of the barbituric acid core, followed by decarboxylation to yield the target urea derivative. Despite its simplicity, industrial adoption remains limited due to poor scalability.

Malonate Ester Alkylation Pathway

A three-step route via dialkyl malonates offers improved yield and purity, as detailed in CN107501129A.

Synthesis of Dialkyl-2-Allyl-2-Isopropylmalonate

Sodium hydride (60% dispersion in oil) deprotonates dimethyl-2-isopropylmalonate in DMF at 20–25°C, followed by allyl bromide addition:

StepConditionsYield
Deprotonation1 hr, 20–25°C
Alkylation3–4 hrs, 40–45°C89.4%

The product, dimethyl-2-allyl-2-isopropylmalonate, is isolated as an oily layer after aqueous workup.

Decarboxylation to Methyl-2-Isopropyl-4-Pentenoate

Heating the malonate ester with sodium bromide in dimethyl sulfoxide (DMSO) at 140–160°C for 12 hours induces decarboxylation:

  • Yield : 89.1%

  • Purity : 99% (GC)

Urea Coupling

The pentenoate ester reacts with sodium urea (prepared from NaH and urea in DMF) at 10–15°C for 8 hours:

ParameterValueSource
Molar ratio (Ester:Urea)1:1.2
SolventDMF
Yield76.9%

This route’s advantage lies in its high intermediate yields (>89%), though the multi-step process increases operational complexity.

Direct Alkylation of Urea

A modified approach bypasses acyl chloride formation by directly alkylating urea with methyl-2-isopropyl-4-pentenoate. As per JP2020059693A:

  • Sodium Urea Preparation : Urea (57.6 g, 0.96 mol) reacts with NaH (20 g, 0.833 mol) in DMF at 10–15°C.

  • Alkylation : The pentenoate ester (100 g, 0.64 mol) is added dropwise, maintaining temperatures below 15°C.

  • Isolation : Precipitation in chilled water followed by xylene slurry purification yields 90 g (76.9%) of product.

This method eliminates hazardous acyl chloride handling but requires stringent temperature control to prevent urea decomposition.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid Chloride68.899Short reaction timeSOCl₂ handling risks
Barbituric Acid45–5085Simple starting materialLow yield, long duration
Malonate Ester76.999High intermediate yieldsMulti-step synthesis
Direct Alkylation76.998Avoids acyl chloridesTemperature sensitivity

Industrial-Scale Considerations

Large-scale production favors the malonate ester route due to:

  • Scalability : Batch sizes exceeding 100 kg demonstrated in CN107501129A.

  • Solvent Recovery : DMF and DMSO are recycled via distillation, reducing costs.

  • Safety Profile : Eliminates pyrophoric NaH through alternative bases (e.g., KOtBu).

Recent advancements (2025) focus on continuous-flow systems to enhance the acid chloride method’s safety and throughput.

Q & A

Q. What interdisciplinary approaches integrate this compound into renewable energy or materials science research?

  • Methodological Answer : Explore its use as a ligand in catalytic systems for fuel cell applications (CRDC subclass RDF2050106). Test its polymer compatibility for biodegradable materials via DSC and tensile strength assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allyl-isopropyl-acetylharnstoff
Reactant of Route 2
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Allyl-isopropyl-acetylharnstoff

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